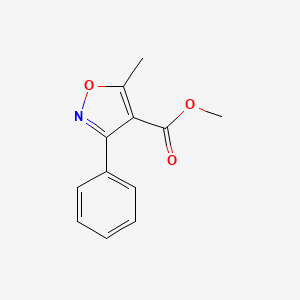

methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate

Overview

Description

methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is a heterocyclic compound with a unique structure that includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring or the oxazole ring.

Scientific Research Applications

Medicinal Chemistry

Synthetic Penicillins Production:

Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate serves as a crucial intermediate in the synthesis of several synthetic penicillins, such as oxacillin and cloxacillin. These antibiotics are vital for treating bacterial infections, especially those caused by penicillin-resistant strains of Staphylococcus aureus. The compound is involved in the formation of the beta-lactam structure that characterizes penicillins, which is essential for their antibacterial activity .

Mechanism of Action:

The mechanism by which these penicillins exert their effects involves inhibiting bacterial cell wall synthesis. The incorporation of this compound into the beta-lactam ring enhances the stability and efficacy of the resulting antibiotic against resistant bacterial strains .

Chemical Synthesis Processes

Synthesis Routes:

The preparation of this compound typically involves the condensation of benzohydroxamoyl chloride with methyl acetoacetate in the presence of a trialkylamine. This method has been optimized to improve yields and purity, making it a reliable precursor for further chemical transformations .

Hydrolysis and Derivative Formation:

Following its synthesis, this compound can undergo hydrolysis to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid, which can be further converted into acyl halides for more complex derivatives. These derivatives have been shown to possess various biological activities, expanding the scope of applications for this compound .

Case Studies and Research Findings

Case Study: Antibacterial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against resistant strains of bacteria. The derivatives were tested in vitro, showing effective inhibition at low concentrations, highlighting their potential as new therapeutic agents .

Immunosuppressive Properties:

Research has indicated that certain derivatives of isoxazole compounds can modulate immune responses. For instance, derivatives synthesized from this compound were tested for their immunosuppressive effects on lymphocyte proliferation and cytokine production in animal models, suggesting potential applications in autoimmune diseases and transplant medicine .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, depending on the context .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-phenyl-1,3-oxazole-4-carboxylate

- Methyl 5-methyl-1,2-oxazole-3-carboxylate

- Methyl 2-methyloxazole-4-carboxylate

Uniqueness

methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The structural formula is represented as follows:

This compound exhibits a unique combination of functional groups that contribute to its biological activity.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial properties. In a study evaluating various isoxazole derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Effects

The anticancer potential of this compound has been investigated in various studies. It has been shown to inhibit the proliferation of cancer cells through multiple pathways, including:

- Inhibition of Histone Deacetylases (HDACs) : This compound has been identified as an HDAC inhibitor, which plays a crucial role in regulating gene expression related to cancer progression .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased levels of pro-apoptotic proteins .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, which can lead to reduced cell viability in cancerous tissues.

- Receptor Modulation : It may also interact with various receptors, modulating signaling pathways that control cell growth and survival .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results are summarized in Table 1:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This study highlights the potential use of this compound as a therapeutic agent in treating infections caused by resistant strains .

Study on Anticancer Activity

In another investigation, the anticancer properties were assessed using various cancer cell lines. The findings are presented in Table 2:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

These results indicate that this compound exhibits potent anticancer activity across multiple types of cancer cells .

Properties

IUPAC Name |

methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(13-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCQAWFSNYNJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352492 | |

| Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2065-28-3 | |

| Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.